molecular formula C6H13NO B2607295 3-(Azetidin-1-yl)propan-1-ol CAS No. 925903-31-7

3-(Azetidin-1-yl)propan-1-ol

Cat. No.: B2607295
CAS No.: 925903-31-7
M. Wt: 115.176
InChI Key: FUEPSWDWSHCZHJ-UHFFFAOYSA-N
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Description

3-(Azetidin-1-yl)propan-1-ol is a chemical compound characterized by the presence of an azetidine ring attached to a propanol group. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to the compounds. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-1-yl)propan-1-ol typically involves the alkylation of azetidine with a suitable propanol derivative. One common method starts with the Boc-protection of 3-bromopropylamine, followed by alkylation with azetidine and subsequent deprotection under acidic conditions . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, followed by functionalization to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The azetidine ring can be reduced under specific conditions to yield saturated amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) are used.

    Substitution: Reagents like SOCl₂ (Thionyl chloride) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while reduction of the azetidine ring results in amines.

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-yl)propan-1-ol is primarily related to its ability to interact with biological targets through its functional groups. The azetidine ring can engage in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The hydroxyl group can also participate in various biochemical pathways, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-1-yl)propan-1-ol is unique due to its combination of an azetidine ring and a hydroxyl group, which imparts distinct reactivity and potential biological activities. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-(azetidin-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-6-2-5-7-3-1-4-7/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEPSWDWSHCZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925903-31-7
Record name 3-(azetidin-1-yl)propan-1-ol
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